molecular formula C14H19N3O B1311360 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 725686-47-5

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1311360
CAS No.: 725686-47-5
M. Wt: 245.32 g/mol
InChI Key: TZYUZDSVTMPVIW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives are primarily researched for their synthesis and structural properties. The compound exhibits diverse reactivity, making it a valuable intermediate in the synthesis of various pyrazole derivatives, each with unique structural characteristics and potential applications in material science and pharmaceuticals.

  • Synthesis Techniques : An efficient one-pot, two-step synthesis methodology has been developed for related pyrazole derivatives. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized through a solvent-free condensation/reduction reaction sequence, emphasizing operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).

  • Structural Characterization : The compound and its analogs are subjects of extensive structural analysis, often using techniques like FTIR-ATR, NMR experiments, and EIMS. Structural analyses reveal intricate details such as hydrogen-bonded chains and dimers, highlighting the compound's potential in forming stable molecular structures, which can be critical in materials science and drug design (Abonía et al., 2007).

Biological Applications

While explicit data on the biological applications of this compound itself is limited, its structural analogs have been explored for various biological activities. These studies often focus on understanding the bioactivity of pyrazole derivatives, potentially guiding the application of this compound in similar contexts.

  • Drug Design and Pharmacology : Pyrazole derivatives are noted for their versatility in drug design due to their involvement in multiple pharmacological profiles. Research into similar compounds, like the tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, showcases the role of such structures as intermediates in the synthesis of target molecules, indicating the potential of this compound in medicinal chemistry (Zhang et al., 2022).

Material Science and Chemical Properties

Pyrazole derivatives, by virtue of their chemical structure, also hold significance in material science, particularly in the development of compounds with unique electronic and structural properties.

  • Nonlinear Optical Studies and Spectral Analysis : Certain pyrazole derivatives have been synthesized and analyzed for their structural and nonlinear optical properties. For instance, studies involving compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlight the importance of such structures in understanding intramolecular charge transfer and designing materials with significant nonlinear optical properties (Tamer et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interactions with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal practices .

Properties

IUPAC Name

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYUZDSVTMPVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448133
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725686-47-5
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 3-methoxyphenylhydrazine hydrochloride (1.0 g, 5.7 mmol) in toluene (5 mL) was added commercially available pivaloylacetonitrile (0.70 g, 5.5 mmol). The reaction mixture was heated at reflux for 5 h, filtered and washed with hexane to obtain 3-t-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine (1.22 g, 89% yield) as its hydrochloride salt as a pale yellow solid which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 7.35 (t, J=8.4 Hz, 1H), 7.04 (t, J=2.1 Hz, 1H), 7.00 (dd, J=1.5 and 7.5 Hz, 1H), 6.95 (dd, J=2.1 and 8.4 Hz, 1H), 5.90 (brs, 2H), 5.83 (s, 1H), 3.81 (s, 3H), 1.89 (s, 9H); MS (EI) m/z: 246 (M+H+).
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methoxyphenylhydrazine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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